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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585 Get Quote

This technical guide provides an in-depth overview of BAY1163877, also known as rogaratinib,

a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its

investigation in the context of urothelial carcinoma (UC). This document is intended for

researchers, scientists, and drug development professionals, offering a consolidated resource

on the compound's mechanism of action, clinical trial data, and key experimental

methodologies.

Core Concept: Mechanism of Action
Rogaratinib is an orally administered, small-molecule inhibitor that selectively targets the ATP-

binding pocket of FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway,

through mechanisms like gene amplification, mutations, or fusions, is a known oncogenic driver

in various malignancies, including urothelial carcinoma.[4][5][6] By inhibiting the kinase activity

of FGFRs, rogaratinib blocks the phosphorylation of the receptors and downstream signaling

cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell

proliferation, survival, and angiogenesis.[1][2][6][7][8] Preclinical studies have shown that the

anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.
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Caption: Mechanism of Action of Rogaratinib on the FGFR Signaling Pathway.

Clinical Development in Urothelial Carcinoma
Rogaratinib has been evaluated in several clinical trials for patients with locally advanced or

metastatic urothelial carcinoma, most notably the FORT-1 and FORT-2 studies. A key aspect of

these trials was the selection of patients based on the overexpression of FGFR1 or FGFR3

mRNA in tumor tissue.[9][10][11]

FORT-1: Rogaratinib Monotherapy vs. Chemotherapy
The FORT-1 trial was a Phase II/III, randomized, open-label study comparing the efficacy and

safety of rogaratinib with standard chemotherapy in patients with FGFR1/3 mRNA-positive

locally advanced or metastatic UC who had received prior platinum-containing chemotherapy.
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Caption: Workflow of the FORT-1 Clinical Trial.
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Efficacy Results (FORT-1, Phase II)

The interim analysis of the Phase II portion of the study found comparable efficacy between

rogaratinib and chemotherapy, which led to the discontinuation of the trial before progression to

Phase III.[9][12] An exploratory analysis suggested that patients with FGFR3 DNA alterations

may derive a greater benefit from rogaratinib.[9][10]

Endpoint Rogaratinib (n=87)
Chemotherapy
(n=88)

Details

Objective Response

Rate (ORR)
20.7%[4][9][10] 19.3%[4][9][10]

Rate Difference = 1.4;

one-sided p = 0.56[9]

[13]

Median Overall

Survival (OS)
8.3 months[4][9][10] 9.8 months[4][9][10]

HR = 1.11 (95% CI,

0.71-1.72)[9][10]

Median Progression-

Free Survival (PFS)
2.7 months[13] 2.9 months[13] -

Median Duration of

Response
4.9 months[9] 5.8 months[9] -

ORR in FGFR3 DNA

Alteration Subgroup
52.4% (n=21)[9][10] 26.7% (n=15)[9][10] Exploratory analysis

Safety and Tolerability (FORT-1)

Rogaratinib demonstrated a manageable safety profile. The most common treatment-emergent

adverse events (TEAEs) were gastrointestinal toxicities and hyperphosphatemia.[4]
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Adverse Event (AE) Rogaratinib (n=86) Chemotherapy (n=82)

Grade 3 TEAEs 43.0%[4][9] 39.0%[4][9]

Grade 4 TEAEs 4.7%[4][9] 18.3%[4][9]

Most Common Any-Grade

TEAEs

Diarrhea (55.8%),

Hyperphosphatemia (45.3%),

Nausea (32.6%)[4]

Constipation (35.4%), Diarrhea

(23.2%), Nausea (23.2%)[4]

Retinal Disorders (Grade ≥2) 7.0%[9] 0%[9]

FORT-2: Rogaratinib in Combination with Atezolizumab
The FORT-2 trial was a Phase Ib/II study evaluating rogaratinib in combination with the PD-L1

inhibitor atezolizumab as a first-line treatment for cisplatin-ineligible patients with locally

advanced or metastatic UC and FGFR1/3 mRNA overexpression.[14]

Efficacy Results (FORT-2, Phase Ib)

The combination therapy showed promising efficacy, particularly at the recommended Phase 2

dose (RP2D) of rogaratinib 600 mg twice daily.[14] Notably, responses were observed

irrespective of PD-L1 expression or FGFR3 gene alteration status.[15]

Endpoint
Rogaratinib 600 mg +
Atezolizumab (n=26)

Rogaratinib 800 mg +
Atezolizumab (n=11)

Objective Response Rate

(ORR)
53.8%[5][14] -

Complete Response (CR) 15% (4 patients)[5][14] -

Disease Control Rate (DCR) 76.9%[14] -

Median Progression-Free

Survival (PFS)
7.5 months[14] 2.1 months[14]

Median Overall Survival (OS) 16.8 months[14] 8.3 months[14]

Safety and Tolerability (FORT-2)
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The combination of rogaratinib and atezolizumab had a manageable safety profile with no

unexpected signals.[14][15] The 600 mg dose of rogaratinib was better tolerated than the 800

mg dose.[14][15]

Adverse Event (AE) Rogaratinib 600 mg (n=26) Rogaratinib 800 mg (n=11)

Grade ≥3 TEAEs
Reported in 73% of all patients

(n=27/37)[14]
-

TEAEs leading to

Discontinuation
27%[14] 55%[14]

Most Common Any-Grade

TEAEs (Overall)

Diarrhea (62%),

Hyperphosphatemia (51%),

Fatigue (41%)[5][14]

-

Key Experimental Protocols
Patient Selection and Biomarker Analysis
A critical component of the rogaratinib clinical development program was the prospective

screening for FGFR pathway alterations.

Inclusion Criteria: Patients were required to have histologically or cytologically confirmed

locally advanced or metastatic urothelial carcinoma.[4] For the FORT-1 trial, patients must

have progressed after at least one prior platinum-containing regimen.[10] For the FORT-2

trial, patients were cisplatin-ineligible and had not received prior systemic therapy for

metastatic disease.[11]

Biomarker Screening: All patients underwent mandatory testing for FGFR1 and FGFR3

mRNA expression on archival or fresh tumor biopsy tissue.[9]

Methodology (RNA in situ hybridization - RNA-ISH): The expression of FGFR1 and FGFR3

mRNA was determined centrally using an RNA in situ hybridization (RNA-ISH) test,

specifically the RNAscope assay.[11] Patients were considered "FGFR-positive" and eligible

for enrollment if their tumor samples showed high levels of FGFR1 or FGFR3 mRNA.[11]

Dosing and Administration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://www.cancernetwork.com/view/rogaratinib-demonstrates-comparable-efficacy-and-safety-vs-chemotherapy-in-fgfr-advanced-urothelial-carcinoma
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/141794-fort-1-phase-ii-iii-study-of-rogaratinib-versus-chemotherapy-in-patients-with-locally-advanced-or-metastatic-urothelial-carcinoma-selected-based-on-fgfr1-3-mrna-expression.html
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.5014
https://ascopubs.org/doi/10.1200/JCO.21.02303
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.5014
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.5014
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rogaratinib (Monotherapy - FORT-1): 800 mg administered orally twice daily in continuous 3-

week cycles.[9][10][12]

Rogaratinib (Combination Therapy - FORT-2): Started at 800 mg orally twice daily, with a

subsequent determination of the recommended Phase 2 dose (RP2D) at 600 mg orally twice

daily due to better tolerability.[14] Dose reductions were permitted for clinically significant

adverse events.[15]

Atezolizumab (Combination Therapy - FORT-2): 1200 mg administered intravenously on day

1 of each 21-day cycle.[14][15]

Efficacy and Safety Assessment
Tumor Response: Assessed by investigators according to the Response Evaluation Criteria

in Solid Tumors, version 1.1 (RECIST v1.1).[16]

Adverse Events: Monitored and graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).[16]

Conclusion
BAY1163877 (rogaratinib) is a selective pan-FGFR inhibitor that has demonstrated clinical

activity in patients with urothelial carcinoma characterized by FGFR mRNA overexpression. In

the FORT-1 trial, rogaratinib showed efficacy comparable to standard chemotherapy with a

manageable safety profile.[9][10] Exploratory analyses suggest a potentially greater benefit in

patients with co-existing FGFR3 DNA alterations.[9][10] The FORT-2 trial indicated that

rogaratinib in combination with atezolizumab is a promising regimen for cisplatin-ineligible

patients, with notable efficacy even in tumors with low PD-L1 expression, suggesting a broader

potential benefit.[14][15] The research underscores the feasibility and importance of biomarker-

driven patient selection in urothelial carcinoma to identify those most likely to respond to

targeted therapies like rogaratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://ascopubs.org/doi/10.1200/JCO.21.02303
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/141794-fort-1-phase-ii-iii-study-of-rogaratinib-versus-chemotherapy-in-patients-with-locally-advanced-or-metastatic-urothelial-carcinoma-selected-based-on-fgfr1-3-mrna-expression.html
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://ascopubs.org/doi/10.1200/JCO.2018.36.6_suppl.494
https://ascopubs.org/doi/10.1200/JCO.2018.36.6_suppl.494
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.21.02303
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/141794-fort-1-phase-ii-iii-study-of-rogaratinib-versus-chemotherapy-in-patients-with-locally-advanced-or-metastatic-urothelial-carcinoma-selected-based-on-fgfr1-3-mrna-expression.html
https://ascopubs.org/doi/10.1200/JCO.21.02303
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/141794-fort-1-phase-ii-iii-study-of-rogaratinib-versus-chemotherapy-in-patients-with-locally-advanced-or-metastatic-urothelial-carcinoma-selected-based-on-fgfr1-3-mrna-expression.html
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://www.benchchem.com/product/b1191585?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in
FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in
FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. cancernetwork.com [cancernetwork.com]

5. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-
Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. cancer-research-network.com [cancer-research-network.com]

7. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

9. ascopubs.org [ascopubs.org]

10. urotoday.com [urotoday.com]

11. ascopubs.org [ascopubs.org]

12. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally
Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA
Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

13. ascopubs.org [ascopubs.org]

14. Rogaratinib/Atezolizumab in Cisplatin-Ineligible FGFR mRNA-Overexpressing Urothelial
Cancer - The ASCO Post [ascopost.com]

15. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-
Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial -
PMC [pmc.ncbi.nlm.nih.gov]

16. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [BAY1163877 (Rogaratinib): A Technical Guide for
Urothelial Carcinoma Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-
research]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://pubmed.ncbi.nlm.nih.gov/30807645/
https://pubmed.ncbi.nlm.nih.gov/30807645/
https://www.selleckchem.com/products/rogaratinib.html
https://www.cancernetwork.com/view/rogaratinib-demonstrates-comparable-efficacy-and-safety-vs-chemotherapy-in-fgfr-advanced-urothelial-carcinoma
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://pubmed.ncbi.nlm.nih.gov/39298147/
https://www.cancer-research-network.com/2024/05/01/rogaratinib-is-a-selective-fgfr-inhibitor-for-kinds-of-cancers-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11264706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393358/
https://ascopubs.org/doi/10.1200/JCO.21.02303
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/141794-fort-1-phase-ii-iii-study-of-rogaratinib-versus-chemotherapy-in-patients-with-locally-advanced-or-metastatic-urothelial-carcinoma-selected-based-on-fgfr1-3-mrna-expression.html
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.5014
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://pubmed.ncbi.nlm.nih.gov/36240478/
https://ascopubs.org/doi/10.1200/JCO.2020.38.6_suppl.489
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://ascopost.com/news/october-2024/rogaratinibatezolizumab-in-cisplatin-ineligible-fgfr-mrna-overexpressing-urothelial-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413753/
https://ascopubs.org/doi/10.1200/JCO.2018.36.6_suppl.494
https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-research
https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-research
https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-research
https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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